molecular formula C8H14O B146534 5-甲基-2-庚烯-4-酮 CAS No. 102322-83-8

5-甲基-2-庚烯-4-酮

货号 B146534
CAS 编号: 102322-83-8
分子量: 126.2 g/mol
InChI 键: ARJWAURHQDJJAC-GQCTYLIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Methyl-2-hepten-4-one, also known as Filbertone, is a chemical compound with the molecular formula C8H14O . It has a sweet, nutty, and slightly roasted aroma characteristic of hazelnuts . It is often used as a flavoring agent to simulate hazelnut flavor in various food products, including chocolate .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-hepten-4-one can be represented by the formula C8H14O . The average mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .


Physical And Chemical Properties Analysis

5-Methyl-2-hepten-4-one has a fruity, hazelnut, and green odor reminding of dried fruits and a characteristic, nutty, roasted, and nougat-like hazelnut flavor . The molecular formula is C8H14O, with an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .

科学研究应用

Flavor and Fragrance Industry

Specific Scientific Field

Flavor chemistry and perfumery

5-Methyl-2-hepten-4-one

contributes to the characteristic aroma of hazelnuts and is widely used in the flavor and fragrance industry. Its nutty, hazelnut-like scent makes it a valuable ingredient in food flavorings, perfumes, and scented products.

Experimental Procedures

The compound can be synthesized or extracted from natural sources. For synthetic production, chemical methods are employed to obtain high purity. In natural extraction, hazelnut oil or other botanical sources are processed to isolate filbertone.

Results and Outcomes

The inclusion of filbertone enhances hazelnut-flavored products, such as baked goods, beverages, and confectionery. Sensory evaluations confirm its contribution to the overall flavor profile. Quantitative data on the concentration of filbertone in different formulations can be obtained through gas chromatography-mass spectrometry (GC-MS) analysis .

Olive Oil Adulteration Detection

Specific Scientific Field

Analytical chemistry and food authenticity assessment

Application Summary

Filbertone serves as a key marker for detecting adulteration in olive oil. Its presence or absence can indicate whether a sample of olive oil has been mixed with other oils or substances.

Experimental Procedures

Researchers analyze olive oil samples using techniques like high-performance liquid chromatography (HPLC) or GC-MS. Filbertone’s specific retention time or mass spectrum helps identify its presence.

Results and Outcomes

Comparing the filbertone content in an olive oil sample against established thresholds allows for accurate detection of adulteration. Authentic olive oil should contain minimal or no filbertone, while adulterated samples may show higher levels .

Skeletal Muscle Metabolism

Specific Scientific Field

Metabolic physiology and biochemistry

Application Summary

Recent studies have investigated filbertone’s effects on skeletal muscle metabolism. Researchers explored its potential role in regulating thermogenesis and lipid metabolism.

Experimental Procedures

In animal models (e.g., mice), filbertone was administered orally or intraperitoneally. Researchers monitored metabolic parameters, including energy expenditure, lipid oxidation, and gene expression related to thermogenesis.

Results and Outcomes

Filbertone supplementation led to increased thermogenesis and enhanced lipid metabolism in skeletal muscle. These findings suggest its potential as a dietary supplement for metabolic health .

Fruit Flavor Enhancement

Specific Scientific Field

Food science and sensory evaluation

Application Summary

Fruit flavor enhancement is another area where filbertone plays a role. It contributes to the overall fruity aroma of certain fruits.

Experimental Procedures

Researchers analyze fruit samples using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Filbertone is one of the volatile compounds detected.

Results and Outcomes

Quantitative data reveal the concentration of filbertone in different fruits. Its presence influences consumer perception of fruit flavor, impacting overall liking and preference .

Perfumery

Specific Scientific Field

Aromatic chemistry and fragrance formulation

Application Summary

Filbertone is a valuable ingredient in perfumes and colognes. Its nutty, warm scent adds depth and complexity to fragrance compositions.

Experimental Procedures

Perfumers blend filbertone with other aroma chemicals to create unique fragrances. Sensory evaluations help assess its impact on the overall scent.

Results and Outcomes

Filbertone contributes to the top, middle, or base notes of perfumes. Its inclusion affects the olfactory experience and longevity of the fragrance .

Hazelnut-Based Product Authentication

Specific Scientific Field

Food authenticity and traceability

Application Summary

Filbertone serves as an authenticity marker for hazelnut-based products, such as spreads, chocolates, and pastries. It confirms the presence of genuine hazelnut ingredients.

Experimental Procedures

Researchers analyze product samples using techniques like HPLC or GC-MS. Filbertone’s specific fingerprint helps differentiate authentic hazelnut products from counterfeits.

Results and Outcomes

Quantitative assessments of filbertone content provide evidence of product authenticity. Consumers can trust that products containing filbertone truly contain hazelnut-derived ingredients .

安全和危害

5-Methyl-2-hepten-4-one is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name

(E)-5-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017670
Record name (E)-5-Methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; hazelnut, metallic, buttey odour
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.845-0.852
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Methyl-2-hepten-4-one

CAS RN

102322-83-8, 81925-81-7
Record name (E)-5-Methyl-2-hepten-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102322-83-8
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Record name (E)-5-Methyl-2-hepten-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hepten-4-one, 5-methyl-
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Record name (E)-5-Methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hepten-4-one, 5-methyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148
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Record name 2-Hepten-4-one, 5-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-HEPTEN-4-ONE
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Synthesis routes and methods

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.
Name
alcohol
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… 5-methyl-2-hepten-4-one or any read-across materials. The total systemic exposure to 5-methyl-2hepten-4-one … There are no repeated dose toxicity data on 5-methyl-2-hepten-4-one or …
H Kim, B Ahn - Applied Biological Chemistry, 2023 - applbiolchem.springeropen.com
Filbertone, the principal flavor compound of hazelnuts, is known to have preventive effects against hypothalamic inflammation, obesity and adipocity in vitro and in vivo. However, the …
Number of citations: 4 applbiolchem.springeropen.com
GP Blanch, J Jauch - Journal of Agricultural and Food Chemistry, 1998 - ACS Publications
… The influence of the matrix and the isolation and concentration conditions on the enantiomeric excess of filbertone [(E)-5-methyl-2-hepten-4-one] in hazelnuts is studied. In hazelnuts, …
Number of citations: 25 pubs.acs.org
T Matsui, H Guth, W Grosch - Lipid/Fett, 1998 - Wiley Online Library
… -5-methylpyrazine (3), vanillin (20), d-limonene (22), hexanoic acid (30), 2-methoxy-4-vinylphenol (31), 3-methylbutanoic acid (38), h-octalactone (39), and (E)-5-methyl-2-hepten-4-one …
Number of citations: 96 onlinelibrary.wiley.com
F Stilo, M Cialiè Rosso, S Squara, C Bicchi… - Frontiers in Plant …, 2022 - frontiersin.org
… its isomer (Z)-5-methyl-2-hepten-4-one. Further performance … ie, (Z)-5-methyl-2-hepten-4-one) and other targeted odorants … standards of 5-methyl-2-hepten-4-one four diastereoisomers. …
Number of citations: 4 www.frontiersin.org
A Burdack-Freitag, P Schieberle - Journal of Agricultural and Food …, 2010 - ACS Publications
Application of a comparative aroma extract dilution analysis on aroma distillates isolated from either raw Italian hazelnuts or a roasted hazelnut material produced thereof revealed 37 …
Number of citations: 87 pubs.acs.org
GP Blanch, ML Ruiz del Castillo - Journal of separation science, 2006 - Wiley Online Library
… Different authors have synthesized E-(S)-5-methyl-2-hepten-4-one in order to investigate the configurational lability [14], to measure the specific rotation and to evaluate the taste quality […
E Takahisa, KH Engel - Journal of Chromatography A, 2005 - Elsevier
… A separation factor of 1.691 was observed for 5-methyl-2-hepten-4-one, the so-called filbertone, a key aroma compound found in hazelnuts [22]. The α value obtained for 3-methyl-2-…
Number of citations: 43 www.sciencedirect.com
G Palau‐Lluch, E Fernandez - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
… When the long-chain aliphatic ketones 5-methyl-2-hepten-4-one (6) and 3-hepten-2-one (11) were subjected to the sequential β-boration/α-fluorination, the substrates were converted …
Number of citations: 16 onlinelibrary.wiley.com
M Kim, SK Park - Food Science and Biotechnology, 2022 - Springer
… For GC-MS analysis, 5-methyl-2-hepten-4-one from MilliporeSigma was used as an internal standard. Tannase (500 U/g) was obtained from Kikkoman Biochemifa (Tokyo, Japan). …
Number of citations: 2 link.springer.com

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